3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine
Description
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine (CAS: 1849150-31-7) is a bicyclic amine derivative characterized by a rigid 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core linked to a 3-aminopropyl substituent. Its stereochemistry (2R,6S) is critical for spatial orientation and biological interactions. The compound is commercially available with 95% purity and is used as a building block in medicinal chemistry, though its specific biological activities remain underexplored in the provided evidence .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2/t9?,10?,11-,12+ |
InChI Key |
QCUBQWNMMPXZFE-CAODYFQJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CCCN)C3CC2C=C3 |
Canonical SMILES |
C1C2C=CC1C3C2CN(C3)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine typically involves the reaction of exo-5-norbornene-2,3-dicarboxyanhydride with 1-phenylethylamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents and stereochemistry. Key analogs include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3-[(2R,6S)-4-Azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl]propan-1-amine | Azatricyclo[5.2.1.0²,⁶]dec-8-ene | 3-aminopropyl | C₁₁H₁₈N₂ | Rigid core, stereospecific |
| (1R,2S,6R,7S)-4-(3-aminopropyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione hydrochloride | Azatricyclo[5.2.1.0²,⁶]dec-8-ene | 3-aminopropyl, 3,5-dione, hydrochloride | C₉H₁₃ClN₂O₂ | Polar dione groups, salt form |
| 2-{4-Azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}ethan-1-amine | Azatricyclo[5.2.1.0²,⁶]dec-8-ene | 2-aminoethyl | C₁₁H₁₈N₂ | Shorter chain, no stereospecific data |
| Moloka’iamine | Dibromophenoxy-propanamine | 3-(4-(2-aminoethyl)-2,6-dibromophenoxy) | C₁₁H₁₄Br₂N₂O | Brominated aromatic moiety |
Key Observations :
- Chain Length: The 3-aminopropyl chain in the target compound may enhance lipophilicity compared to the 2-aminoethyl analog (C₁₁H₁₈N₂ vs.
- Functional Groups : The hydrochloride salt and dione groups in the Enamine Ltd analog increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .
- Halogenation: Moloka’iamine’s dibromophenoxy group confers potent antimigratory activity (>50% inhibition at 10 μM), absent in the azatricyclo-based compounds, highlighting the role of halogenated aromatics in bioactivity .
Table 2: Activity Comparison
| Compound Name | Tested Activity | Efficacy/IC₅₀ | Mechanism Notes |
|---|---|---|---|
| Moloka’iamine | Antimigratory (cancer cells) | >50% inhibition at 10 μM | Dibromophenoxy group critical |
| Hydroxymoloka’iamine | Antimigratory | Low activity | C-8 hydroxy group detrimental |
| Arylpiperazine derivatives of 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione | Anti-HIV-1 (MT-4 cells) | Not specified | Trione core may limit toxicity |
| Target compound | Not reported | N/A | Structural analog potential |
Key Findings :
- The dibromophenoxy group in Moloka’iamine is superior to the dibromoindolinyl group in ceratinine C for antimigratory effects .
- Hydroxyl groups (e.g., Hydroxymoloka’iamine) can reduce activity, suggesting that the target compound’s unmodified aminopropyl chain may be advantageous .
Physicochemical and Commercial Profiles
Table 3: Commercial and Physicochemical Data
| Compound Name | Purity | Availability (Source) | Molecular Weight |
|---|---|---|---|
| 3-[(2R,6S)-4-Azatricyclo[...]propan-1-amine | 95% | AK Scientific (Catalog# 1122DM) | 178.27 g/mol |
| (1R,2S,6R,7S)-4-(3-aminopropyl)-[...]dione hydrochloride | 95% | Enamine Ltd (EN300-1663169) | 253.30 g/mol |
| 2-{4-Azatricyclo[...]ethan-1-amine | Unspecified | Multiple suppliers (CAS: 94489-33-5) | 178.27 g/mol |
Notes:
Biological Activity
The compound 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine is a bicyclic amine characterized by its unique azatricyclo framework. This structure has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The compound's interactions with various biological systems and its pharmacological properties are essential for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.3 g/mol. The presence of an amine group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 205.3 g/mol |
| LogP | 2.18 |
| Polar Surface Area | 20 Å |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
Biological Activities
Research indicates that derivatives of the azatricyclo structure exhibit a range of biological activities, including:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders.
- Antiviral Properties : Some studies suggest that related compounds may inhibit viral replication mechanisms, indicating potential applications in antiviral therapies.
- Antipsychotic Effects : Structural analogs have been linked to antipsychotic activity, suggesting that this compound may also possess similar properties.
The mechanisms by which 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine exerts its biological effects are primarily through interactions with neurotransmitter receptors and pathways involved in cellular signaling.
Interaction Studies
Studies focusing on the binding affinity of this compound to various receptors are crucial for understanding its efficacy and safety profile. For instance, it may interact with dopamine and serotonin receptors, which are pivotal in mood regulation and psychotic disorders.
Case Study 1: Antiviral Activity
A study examined the antiviral potential of structurally similar azatricyclo compounds against HIV. The results indicated that certain modifications to the azatricyclo framework enhanced antiviral activity significantly.
Case Study 2: Neuropharmacological Effects
Research involving animal models demonstrated that compounds based on the azatricyclo structure exhibited significant improvements in behavioral tests associated with anxiety and depression, suggesting a role in modulating serotonergic pathways.
Comparative Analysis
To further illustrate the unique properties of 3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine, a comparison with other related compounds is provided below:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Chlorpromazine | Phenothiazine derivative | Antipsychotic |
| Aminoperazine | Phenothiazine derivative | Antipsychotic |
| 10-(Diphenylmethylene)-4-Azatricyclo[5.2.1.0(2,6)]dec-8-en | Azatricyclo derivative | Anti-HIV activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
